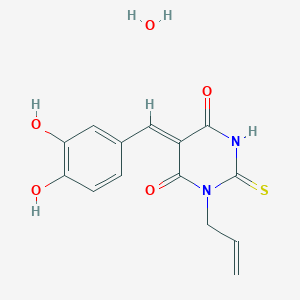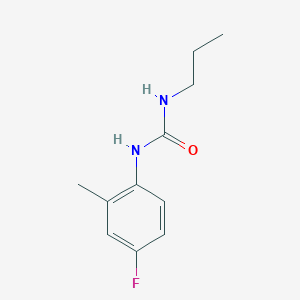![molecular formula C17H23FN4O3 B5401342 N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as 'FAPA', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAPA belongs to the class of piperazine-based compounds and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of FAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. FAPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
FAPA has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. FAPA has also been reported to decrease the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, FAPA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
実験室実験の利点と制限
FAPA has several advantages for laboratory experiments. It exhibits high solubility in water, which makes it easy to use in various assays. FAPA is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, FAPA has certain limitations, including its high cost and complex synthesis process.
将来の方向性
There are several future directions for the study of FAPA. One potential area of research is the development of new synthetic routes for FAPA that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential therapeutic applications of FAPA in various diseases, including neurodegenerative disorders and cancer. The use of FAPA in combination with other drugs or therapies should also be explored to enhance its efficacy. Finally, the safety and toxicity of FAPA should be further investigated to determine its potential as a drug candidate.
Conclusion:
In conclusion, FAPA is a synthetic compound that has shown promising results in various scientific research studies. It exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis of FAPA is a complex process that requires expertise in organic chemistry. Further studies are needed to investigate the potential of FAPA as a drug candidate and to explore its future directions in various fields of research.
合成法
FAPA is synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with ethyl chloroacetate to form the intermediate product, which is further reacted with piperazine and acetic anhydride to yield the final product. The synthesis of FAPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
FAPA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. FAPA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(2-acetamidoethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O3/c1-12(23)19-6-7-20-16(24)10-15-17(25)21-8-9-22(15)11-13-4-2-3-5-14(13)18/h2-5,15H,6-11H2,1H3,(H,19,23)(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCJWTCGZITGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)

![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)

![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)

![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5401328.png)
![1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
![(3aS*,6aR*)-5-(3-fluoro-2-methoxybenzoyl)-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401358.png)
